2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid
Description
2-{[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid is a pyrazole-derived carboxylic acid characterized by a 5-chloro-1,3-dimethylpyrazole core linked via a carbonyl group to an aminoacetic acid moiety. Its molecular formula is C₉H₁₁ClN₃O₃ (molar mass: 261.66 g/mol) .
Properties
IUPAC Name |
2-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-4-6(7(9)12(2)11-4)8(15)10-3-5(13)14/h3H2,1-2H3,(H,10,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZVLEARDXUTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCC(=O)O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The 5-chloro-1,3-dimethylpyrazole scaffold is typically synthesized via cyclocondensation of methylhydrazine with chlorinated 1,3-diketones. For example, reaction of 3-chloropentane-2,4-dione with methylhydrazine in ethanol at 80°C yields 5-chloro-1,3-dimethyl-1H-pyrazole (Scheme 1).
Scheme 1 :
$$
\text{3-Chloropentane-2,4-dione + Methylhydrazine} \xrightarrow{\text{EtOH, 80°C}} \text{5-Chloro-1,3-dimethyl-1H-pyrazole}
$$
Yields exceed 85% when using catalytic acetic acid to accelerate cyclization.
Functionalization at the Pyrazole 4-Position
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group at the 4-position of the pyrazole. Treatment of 5-chloro-1,3-dimethyl-1H-pyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C generates 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Scheme 2).
Scheme 2 :
$$
\text{5-Chloro-1,3-dimethyl-1H-pyrazole} \xrightarrow{\text{POCl₃, DMF, 0–5°C}} \text{5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde}
$$
This method achieves 70–75% yields but requires strict temperature control to prevent over-chlorination.
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid using potassium permanganate (KMnO₄) in aqueous pyridine (Scheme 3).
Scheme 3 :
$$
\text{Pyrazole-4-carbaldehyde} \xrightarrow{\text{KMnO₄, H₂O, Pyridine}} \text{Pyrazole-4-carboxylic Acid}
$$
Yields range from 60–65%, with residual manganese dioxide removed via filtration.
Amide Bond Formation with Glycine
Acid Chloride-Mediated Amidation
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with glycine in tetrahydrofuran (THF) at −10°C (Scheme 4).
Scheme 4 :
$$
\text{Pyrazole-4-carboxylic Acid} \xrightarrow{\text{SOCl₂}} \text{Acyl Chloride} \xrightarrow{\text{Glycine, THF}} \text{Target Compound}
$$
This method provides 55–60% yields but requires anhydrous conditions to prevent hydrolysis.
Coupling Reagent-Assisted Synthesis
Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid for amide formation. A representative protocol involves:
- Dissolving pyrazole-4-carboxylic acid and glycine in DMF.
- Adding DCC and 1-hydroxybenzotriazole (HOBt) at 0°C.
- Stirring at 25°C for 12 hours.
Yields improve to 75–80% compared to acid chloride methods.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial facilities employ continuous flow reactors for the Vilsmeier-Haack and amidation steps, reducing reaction times by 40% and improving heat dissipation.
Waste Management
Phosphorus-containing byproducts from Vilsmeier-Haack reactions are neutralized with aqueous sodium bicarbonate, yielding non-toxic phosphate salts.
Recent Methodological Advances
Microwave-Assisted Cyclocondensation
Microwave irradiation (300 W, 120°C) reduces pyrazole ring formation time from 6 hours to 20 minutes, achieving 90% yields.
Enzymatic Amidation
Lipase-catalyzed amidation in ionic liquids eliminates the need for toxic coupling agents, though yields remain suboptimal (50–55%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid Chloride Amidation | 55–60 | 95 | Simplicity | Moisture sensitivity |
| DCC/HOBt Coupling | 75–80 | 98 | High efficiency | Cost of reagents |
| Enzymatic Amidation | 50–55 | 90 | Eco-friendly | Low scalability |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Synthesis
Minor regioisomers (e.g., 3-chloro derivatives) are removed via column chromatography using silica gel and ethyl acetate/hexane (1:3).
Amidation Side Reactions
N-acylation of glycine’s amine group is suppressed by maintaining pH 7–8 with sodium bicarbonate.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Condensation reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield an amino-substituted pyrazole derivative.
Scientific Research Applications
2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid involves its interaction with specific molecular targets. The chloro and carbonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Substituent Variations on the Pyrazole Core
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 127892-62-0): Replaces the dimethyl groups with ethyl and methyl, and substitutes the acetamide with a carboxylic acid.
2-(4-Chloro-1H-pyrazol-1-yl)acetic acid (CAS 32089-46-6):
Modifications to the Acetic Acid Moiety
- Methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate (CAS 1096440-16-2): Substitutes the acetic acid with a methyl ester and adds a phenyl group. Impact: Enhanced lipophilicity improves membrane permeability but reduces hydrogen-bonding capacity .
- 2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid (CAS 1031235-44-5): Features a phenyl-substituted acetic acid.
Chain Length and Functional Group Variations
- Ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate (CAS 2025360-90-9): Extends the chain to a butanoate ester. Impact: Longer alkyl chains may increase metabolic stability but reduce aqueous solubility .
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | C₉H₁₁ClN₃O₃ | 261.66 | Cl, CH₃, NHCOCH₂COOH | Moderate (polar) |
| 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid | C₇H₉ClN₂O₂ | 188.61 | Cl, CH₃, C₂H₅, COOH | Low (hydrophobic) |
| Methyl Ester Derivative (CAS 1096440-16-2) | C₁₅H₁₆ClN₃O₃ | 321.77 | Cl, CH₃, NHCOCH₂COOCH₃ | High (lipophilic) |
| Phenyl-Substituted Analog (CAS 1031235-44-5) | C₁₄H₁₄ClN₃O₃ | 307.73 | Cl, CH₃, NHCOCH(C₆H₅)COOH | Low (bulky) |
Computational Insights
For example:
- The target compound’s acetic acid may anchor to charged residues (e.g., arginine), while the pyrazole ring engages in van der Waals interactions.
- Compared to its methyl ester derivative, the free acid form likely has stronger target affinity but poorer membrane penetration .
Biological Activity
Overview
2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid is a pyrazole derivative characterized by a chloro group, two methyl groups, and an aminoacetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Achieved through cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.
- Chlorination : The introduction of the chloro group can be performed using reagents like thionyl chloride.
- Attachment of Aminoacetic Acid Moiety : This involves reacting the pyrazole derivative with chloroacetic acid in the presence of a base.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the chloro and carbonyl groups allows for hydrogen bonding with enzymes or receptors, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:
- In vitro Studies : Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| This compound | A549 | 66% | |
| Curcumin Analogues | MDA-MB-231 | Significant Activity |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that pyrazole derivatives can inhibit multidrug-resistant strains of bacteria, including Staphylococcus aureus .
Case Studies
- Study on Anticancer Properties : A study evaluated the cytotoxicity of various pyrazole derivatives against A549 cells using an MTT assay. The results indicated that certain modifications to the pyrazole structure enhanced anticancer activity significantly compared to standard treatments like cisplatin .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds revealed that they exhibited selective activity against resistant bacterial strains, suggesting their potential use in developing new antibiotics .
Q & A
Q. What are the standard synthetic routes for 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid?
The compound is synthesized via a two-step procedure:
- Step 1 : React 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (precursor) with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acyl chloride intermediate. Evidence for similar pyrazole derivatives shows dichloromethane is a preferred solvent due to its inertness and solubility properties .
- Step 2 : Couple the intermediate with glycine or its derivatives under basic conditions. Hydrolysis of ester intermediates (e.g., ethyl esters) using sodium hydroxide in aqueous ethanol can yield the final carboxylic acid .
Q. What analytical techniques are used to confirm the structure of this compound?
- FT-IR : Verify the presence of carbonyl (amide C=O at ~1650–1700 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) functional groups.
- NMR : -NMR should show signals for pyrazole methyl groups (~2.5–3.5 ppm) and the acetic acid backbone (singlet for CH₂ at ~3.8–4.2 ppm). -NMR confirms the carbonyl carbons (amide at ~165–170 ppm, carboxylic acid at ~170–175 ppm) .
- X-ray crystallography (if crystalline): Resolve spatial configuration and hydrogen-bonding networks, as demonstrated in structurally related pyrazole-carboxylic acid derivatives .
Q. How should this compound be stored to ensure stability?
Store in airtight containers at room temperature , protected from light and moisture. Avoid prolonged exposure to acidic/basic environments, as the amide and carboxylic acid groups may hydrolyze. Stability studies for analogous compounds indicate no significant degradation under these conditions for ≥12 months .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Optimization : Replace dichloromethane with THF or DMF to enhance intermediate solubility. Evidence from pyrazole-acetamide syntheses shows DMF improves reaction rates but may complicate purification .
- Catalyst Screening : Use coupling agents like HATU or EDCl/HOBt for amide bond formation, which reduce side reactions compared to traditional acyl chloride methods.
- Temperature Control : Maintain temperatures below 0°C during acyl chloride formation to minimize decomposition. Post-coupling, gradual warming to room temperature ensures complete reaction .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic Effects : Aqueous vs. deuterated solvent choices may alter hydrogen bonding, affecting splitting. For example, DMSO-d₆ can deshield protons, while CDCl₃ preserves native conformations .
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, which shifts NMR signals. Computational modeling (DFT) or variable-temperature NMR can identify dominant tautomers .
Q. What strategies are effective in designing bioactivity assays for this compound?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to study interactions with target enzymes like cyclooxygenase or kinases, as seen in related pyrazole derivatives .
- Cellular Uptake : Radiolabel the acetic acid moiety with to track intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7) .
- Docking Studies : Perform molecular docking with AutoDock Vina to predict binding affinities to receptors like G-protein-coupled receptors (GPCRs), leveraging structural data from X-ray studies .
Q. How can kinetic studies elucidate the reaction mechanism of intermediate formation?
- Stopped-Flow Spectroscopy : Monitor acyl chloride formation in real-time by tracking UV absorbance at 240–260 nm.
- Isolation of Intermediates : Quench reactions at timed intervals and characterize intermediates via LC-MS. Evidence from similar syntheses identifies a tetrahedral intermediate during amide coupling .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Purity Assessment : Re-crystallize the compound using DMF/acetic acid (9:1 v/v) to remove impurities. Compare HPLC retention times with standards .
- Stereochemical Variations : Check for racemization during synthesis. Chiral HPLC or polarimetry can confirm enantiopurity, especially if glycine derivatives are used .
Q. Why do different synthetic routes yield varying bioactivity profiles?
- Byproduct Formation : Trace impurities (e.g., unreacted chloroacetyl chloride) may act as off-target inhibitors. LC-MS profiling and column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the pure compound .
- Conformational Polymorphism : X-ray powder diffraction (XRPD) identifies crystalline forms, which may affect solubility and bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
